molecular formula C10H14ClNO2 B1314315 4-((Dimethylamino)methyl)benzoic acid hydrochloride CAS No. 17847-26-6

4-((Dimethylamino)methyl)benzoic acid hydrochloride

Cat. No. B1314315
CAS RN: 17847-26-6
M. Wt: 215.67 g/mol
InChI Key: SNTRRUBDUJPTLH-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a substituted benzoic acid . It is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylaminobenzo)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .


Molecular Structure Analysis

The molecular formula of 4-((Dimethylamino)methyl)benzoic acid hydrochloride is C10H13NO2 . The molecular weight is 179.2157 . The IUPAC Standard InChI is InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-((Dimethylamino)methyl)benzoic acid hydrochloride include a molecular weight of 179.2157 and a molecular formula of C10H13NO2 . Unfortunately, specific details such as melting point, boiling point, and solubility were not found.

Scientific Research Applications

Anion Recognition

4-(N,N-Dimethylamino)benzoic acid demonstrates significant affinity and selectivity for divalent anions such as HPO4 2- and SO4 2- over monovalent anions. This property is utilized in anion recognition, highlighting its potential in chemical sensing and separation processes (Hou & Kobiro, 2006).

Photocatalytic Applications

4-(Dimethylamino)benzoic acid derivatives have been used in studies of photocatalytic degradation. For instance, its role in the photocatalytic degradation of methyl-red under UV irradiation, in the presence of nanosized ZnO and TiO2, has been examined. This sheds light on its potential in environmental remediation and wastewater treatment processes (Comparelli et al., 2004).

Organocatalysis

This compound is involved in organocatalytic reactions, such as the α-Methylenation of aldehydes. This is significant in organic synthesis, indicating its role in facilitating chemical reactions to produce valuable organic compounds (Benohoud, Erkkilä, & Pihko, 2011).

Chemical Synthesis

It's utilized in the synthesis of various compounds. For example, its use in the efficient peptide coupling method of conjugated carboxylic acids with methyl ester amino acids hydrochloride illustrates its role in peptide synthesis and the creation of biochemical tools (Brunel, Salmi, & Letourneux, 2005).

Polymer and Material Science

In polymer and material science, the interaction of 4-((Dimethylamino)methyl)benzoic acid derivatives with various polymers has been studied. For instance, its hydrogen bonding effect on probe diffusion in semidilute polymer solutions indicates its potential impact on the properties of polymer-based materials (Park, Sung, & Chang, 1996).

Safety And Hazards

4-((Dimethylamino)methyl)benzoic acid hydrochloride may cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a cool, well-ventilated place .

properties

IUPAC Name

4-[(dimethylamino)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTRRUBDUJPTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Dimethylamino)methyl)benzoic acid hydrochloride

CAS RN

17847-26-6
Record name 4-[(dimethylamino)methyl]benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Zhang, J Lau, C Zhang, N Colpo… - Journal of enzyme …, 2017 - Taylor & Francis
Carbonic anhydrase IX (CA-IX) is a marker for tumor hypoxia, and its expression is negatively correlated with patient survival. CA-IX represents a potential target for eliminating hypoxic …
Number of citations: 43 www.tandfonline.com

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